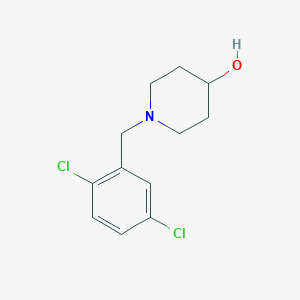

1-(2,5-Dichloro-benzyl)-piperidin-4-ol

Description

1-(2,5-Dichloro-benzyl)-piperidin-4-ol is a piperidine derivative featuring a 2,5-dichloro-substituted benzyl group at the 1-position and a hydroxyl group at the 4-position of the piperidine ring. Its molecular formula is C₁₂H₁₅Cl₂NO, with a molecular weight of 284.16 g/mol . The compound has been cataloged as a laboratory chemical but is currently listed as discontinued, limiting accessible pharmacological or toxicological data . Structural analogs of this compound often exhibit modifications in the benzyl substituents, piperidine ring functionalization, or additional heterocyclic systems, which influence their physicochemical properties and biological activities.

Propriétés

IUPAC Name |

1-[(2,5-dichlorophenyl)methyl]piperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO/c13-10-1-2-12(14)9(7-10)8-15-5-3-11(16)4-6-15/h1-2,7,11,16H,3-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDNNFRYSPVHAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-(2,5-Dichloro-benzyl)-piperidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dichlorobenzyl chloride with piperidin-4-ol in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial production methods may involve continuous flow processes to enhance efficiency and yield. For instance, the use of continuous photochemical benzylic bromination has been demonstrated to improve the tolerance for highly concentrated conditions, which can be adapted for the synthesis of similar compounds .

Analyse Des Réactions Chimiques

1-(2,5-Dichloro-benzyl)-piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine derivative. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols. This reaction typically requires a strong base like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate would yield a ketone, while nucleophilic substitution with an amine would produce a substituted amine derivative.

Applications De Recherche Scientifique

1-(2,5-Dichloro-benzyl)-piperidin-4-ol has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Biological Studies: The compound is employed in studies investigating the effects of piperidine derivatives on biological systems, including their potential as enzyme inhibitors or receptor modulators.

Industrial Applications: It serves as a building block in the production of agrochemicals and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 1-(2,5-Dichloro-benzyl)-piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the dichlorobenzyl group enhances its binding affinity to these targets, while the piperidine ring provides structural stability. The hydroxyl group at the fourth position may participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparaison Avec Des Composés Similaires

1-(2,5-Dichloro-benzyl)-piperidin-4-ylamine hydrochloride

- Molecular Formula : C₁₂H₁₆Cl₂N₂·HCl

- Molecular Weight : 295.63 g/mol

- Key Differences : The hydroxyl group (-OH) in the target compound is replaced by an amine (-NH₂) at the 4-position of the piperidine ring.

1-(2,5-Dichloro-benzyl)-2-methyl-piperazine hydrochloride

- Molecular Formula : C₁₂H₁₇Cl₃N₂

- Molecular Weight : 295.64 g/mol

- Key Differences : The piperidine ring is replaced by a piperazine ring with a methyl group at the 2-position.

Piperidine Derivatives with Bulky Aromatic Substituents

1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol

- Molecular Formula : C₃₁H₃₁N₂O₃

- Molecular Weight : 503.60 g/mol

- Key Differences: Incorporates naphthalen-2-yloxy and quinolin-3-yl substituents instead of the dichloro-benzyl group.

- Pharmacological Data: Acts as a selective 5-HT₁F receptor antagonist with a binding affinity (Ki) of 11 nM .

Piperidine Derivatives with Functionalized Side Chains

1-[4-(2-Amino-ethylimino)-4-(4-fluoro-cyclohexyl)-butyl]-4-(4-chloro-phenyl)-piperidin-4-ol

- Molecular Formula : C₂₃H₃₄ClFN₄O

- Molecular Weight : 452.99 g/mol

- Key Differences : Contains an imine (Schiff base) group and a 4-chloro-phenyl substituent.

- Such derivatives are often explored for metal coordination or prodrug strategies .

Structural and Pharmacological Trends

Substituent Effects on Lipophilicity

- Hydroxyl vs. Amine Groups : The -OH group in 1-(2,5-Dichloro-benzyl)-piperidin-4-ol may confer higher polarity than its amine analog, impacting distribution and metabolism.

Receptor Selectivity

Activité Biologique

1-(2,5-Dichloro-benzyl)-piperidin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

1-(2,5-Dichloro-benzyl)-piperidin-4-ol is a piperidine derivative characterized by the presence of a dichlorobenzyl group. Its molecular formula is , indicating the presence of two chlorine atoms that may enhance its biological activity through various interactions with biological targets.

The primary mechanism of action for 1-(2,5-Dichloro-benzyl)-piperidin-4-ol involves its interaction with specific receptors and enzymes:

- CCR5 Receptor Antagonism : This compound has been shown to act as an antagonist of the CCR5 receptor, which plays a critical role in HIV-1 entry into host cells. By binding to this receptor, it inhibits the downstream signaling pathways essential for viral infection.

- Enzyme Inhibition : The compound may also exhibit inhibitory activity against various enzymes, including dihydrofolate reductase (DHFR), which is crucial in folate metabolism and has implications in cancer and infectious diseases .

Biological Activity Overview

The biological activities of 1-(2,5-Dichloro-benzyl)-piperidin-4-ol can be summarized as follows:

Case Study 1: Antiviral Activity

A study demonstrated that 1-(2,5-Dichloro-benzyl)-piperidin-4-ol effectively inhibited HIV-1 infection in vitro. The compound's binding affinity for the CCR5 receptor was assessed using competitive binding assays, revealing an IC50 value indicative of potent antagonistic activity. This finding suggests its potential as a therapeutic agent in HIV treatment protocols.

Case Study 2: Antimicrobial Properties

Research has indicated that this compound possesses notable antimicrobial properties. In vitro tests against bacterial strains showed significant inhibition zones, suggesting effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Case Study 3: Enzyme Inhibition

Inhibition studies on DHFR revealed that 1-(2,5-Dichloro-benzyl)-piperidin-4-ol competes effectively with substrate binding. The compound's structure-activity relationship (SAR) analysis indicated that modifications to the piperidine ring could enhance potency against DHFR, making it a candidate for further development in cancer therapeutics.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of 1-(2,5-Dichloro-benzyl)-piperidin-4-ol indicates favorable absorption and distribution characteristics:

- Absorption : Rapid absorption following oral administration.

- Metabolism : Primarily metabolized by liver enzymes (cytochrome P450), influencing its bioavailability and therapeutic efficacy.

- Excretion : Predominantly excreted through renal pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.